molecular formula C6H12O2 B14128789 Hex-5-ene-2-peroxol CAS No. 89122-01-0

Hex-5-ene-2-peroxol

Cat. No.: B14128789
CAS No.: 89122-01-0
M. Wt: 116.16 g/mol
InChI Key: PHHVJXOIPJKYTO-UHFFFAOYSA-N
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Description

Hex-5-ene-2-peroxol is an organic compound characterized by the presence of a peroxide group attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Hex-5-ene-2-peroxol can be synthesized through the epoxidation of hex-5-ene using peroxycarboxylic acids. The reaction typically involves the use of meta-chloroperoxybenzoic acid (MCPBA) in a nonaqueous solvent such as chloroform, ether, acetone, or dioxane . The reaction proceeds via a concerted mechanism, resulting in the formation of the peroxide group.

Industrial Production Methods: Industrial production of this compound may involve the use of more stable peroxycarboxylic acids or their derivatives, such as magnesium monoperoxyphthalate (MMPP), to ensure higher yields and safer handling .

Chemical Reactions Analysis

Types of Reactions: Hex-5-ene-2-peroxol undergoes various chemical reactions, including:

    Oxidation: The peroxide group can participate in oxidation reactions, converting alkenes to epoxides.

    Reduction: The peroxide group can be reduced to form alcohols.

    Substitution: The peroxide group can be substituted by nucleophiles, leading to the formation of different functional groups.

Common Reagents and Conditions:

    Oxidation: MCPBA or MMPP in nonaqueous solvents.

    Reduction: Hydrogenation using palladium catalysts.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

    Oxidation: Epoxides.

    Reduction: Alcohols.

    Substitution: Various substituted hexenes depending on the nucleophile used.

Scientific Research Applications

Hex-5-ene-2-peroxol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Hex-5-ene-2-peroxol involves the electrophilic oxygen atom of the peroxide group reacting with nucleophilic sites on other molecules. This reaction proceeds through a concerted mechanism, forming a four-part, circular transition state . The peroxide group can also generate free radicals, which can initiate various radical-mediated reactions.

Properties

CAS No.

89122-01-0

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

5-hydroperoxyhex-1-ene

InChI

InChI=1S/C6H12O2/c1-3-4-5-6(2)8-7/h3,6-7H,1,4-5H2,2H3

InChI Key

PHHVJXOIPJKYTO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)OO

Origin of Product

United States

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